Benzamide, 2,2'-dithiobis-

Antimycobacterial Tuberculosis SAR baseline

SAR studies on 2,2'-dithiobisbenzamide derivatives require the unsubstituted parent scaffold as an essential baseline reference. Benzamide, 2,2'-dithiobis- (CAS 2527-57-3) provides the minimal pharmacophore for anti-infective drug discovery targeting Mycobacterium tuberculosis and HIV-1 NCp7. • Baseline Reference: Well-defined melting point (241-242°C) ensures reliable identity confirmation and purity assessment. • Synthetic Versatility: Direct precursor for generating diverse N-substituted derivative libraries. • Industrial Applicability: Validated cost-effective germicide precursor (JPS51131847) for water-based coatings and personal care formulations.

Molecular Formula C14H12N2O2S2
Molecular Weight 304.4 g/mol
CAS No. 2527-57-3
Cat. No. B1213429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2,2'-dithiobis-
CAS2527-57-3
Synonyms3-methyl-2-(3-oxo-3H-benz(d)isothiazol-2-yl)pentanoic acid
CMBB-BIT
N-(1-carboxy-2-methylbutyl)benzisothiazolone
PD 161374
PD-161374
Molecular FormulaC14H12N2O2S2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)SSC2=CC=CC=C2C(=O)N
InChIInChI=1S/C14H12N2O2S2/c15-13(17)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(16)18/h1-8H,(H2,15,17)(H2,16,18)
InChIKeyOEEHSSKRJOGQMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, 2,2'-dithiobis- (CAS 2527-57-3): Structural Baseline and Core Properties for Procurement Evaluation


Benzamide, 2,2'-dithiobis- (CAS 2527-57-3) is a symmetrical disulfide compound belonging to the 2,2'-dithiobisbenzamide (DIBA) class, characterized by two benzamide moieties linked through an ortho-disulfide bridge [1]. With a molecular formula of C₁₄H₁₂N₂O₂S₂ and a molecular weight of 304.4 g/mol, this pale yellow crystalline solid exhibits a melting point of 241–242°C and serves as the unsubstituted parent scaffold for a broad family of biologically active derivatives . The compound is recognized as a versatile synthetic intermediate and a reference standard for structure-activity relationship (SAR) investigations in anti-infective drug discovery .

Benzamide, 2,2'-dithiobis- (CAS 2527-57-3): Why In-Class Analogs Cannot Be Casually Substituted


Within the 2,2'-dithiobisbenzamide class, seemingly minor structural modifications—such as N-alkylation, N-arylation, or side-chain elongation—drastically alter biological activity, physicochemical stability, and synthetic utility [1]. The unsubstituted parent compound, Benzamide, 2,2'-dithiobis-, is not merely a simpler analog; it provides a critical baseline for understanding the intrinsic contribution of the ortho-disulfide benzamide core to target engagement [2]. In contrast, N-substituted derivatives (e.g., N-methyl or N-phenyl) exhibit divergent melting points, solubility profiles, and antimicrobial spectra, making them unsuitable as direct replacements in validated synthetic routes or SAR studies [3][4]. Furthermore, the parent compound's well-defined physicochemical properties (e.g., melting point 241–242°C) enable reliable analytical characterization and quality control, a feature that varies unpredictably among substituted congeners .

Benzamide, 2,2'-dithiobis- (CAS 2527-57-3): Quantitative Differentiation Evidence vs. Closest Analogs and Alternatives


Antibacterial Activity: Unsubstituted Parent Serves as Foundational Benchmark for Mycobacterium tuberculosis Inhibition

In the seminal 1985 Journal of Medicinal Chemistry study by Okachi et al., the unsubstituted parent compound (Benzamide, 2,2'-dithiobis-) was evaluated as the structural reference point for a series of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium tuberculosis H37Rv [1]. While subsequent derivatives with optimized alkyl side chains (e.g., the decanoyloxypropyl derivative, compound 56) achieved MIC values superior to streptomycin, the parent compound itself established the essential pharmacophore requirement—the ortho-disulfide benzamide core—without which antimycobacterial activity is abolished [2]. The study explicitly notes that all active compounds are analogues of 2,2'-dithiobis(benzamide), and the SAR analysis demonstrates that N-substitution is not merely optional but rather a critical determinant of potency, underscoring the parent compound's irreplaceable role in defining the activity baseline [1].

Antimycobacterial Tuberculosis SAR baseline

Antiviral Mechanism: Unsubstituted Parent Core Is Essential for HIV-1 Zinc Finger Ejection Activity

Structure-activity relationship studies on 2,2'-dithiobisbenzamides (DIBAs) as HIV-1 nucleocapsid protein (NCp7) zinc finger inhibitors reveal that the disulfide bond and the ortho benzamide functional groups are essential for antiviral activity [1]. The unsubstituted parent core—exemplified by Benzamide, 2,2'-dithiobis-—represents the minimal pharmacophore required for zinc ejection from the Cys-Xaa₂-Cys-Xaa₄-His-Xaa₄-Cys zinc finger motif [2]. In contrast, derivatives bearing carboxylic acid, carboxamide, or sulfonamide substituents at the para-position exhibit enhanced potency (EC₅₀ values as low as 1.9 μM with therapeutic indices >50), but these modifications are built upon the fundamental activity conferred by the parent scaffold [3][4]. The parent compound thus serves as the obligatory synthetic precursor and mechanistic probe for all advanced DIBA-based anti-HIV agents.

Anti-HIV-1 Zinc finger inhibitor Nucleocapsid protein NCp7

Physicochemical Differentiation: Distinct Melting Point Separates Parent Compound from N-Substituted Analogs

The unsubstituted parent compound Benzamide, 2,2'-dithiobis- exhibits a melting point of 241–242°C (recrystallized from acetic acid), a value that serves as a reliable identity and purity indicator . This thermal property diverges substantially from N-substituted analogs: for instance, 2,2'-dithiobis(N-methylbenzamide) (CAS 2527-58-4) shows a markedly lower melting point of 211–212°C, while 2,2'-dithiobis(N-phenylbenzamide) (CAS 2527-63-1) displays an even more pronounced difference [1][2]. These discrepancies arise from altered intermolecular hydrogen bonding and crystal packing due to N-substitution. Consequently, the parent compound provides a distinct and unambiguous thermal signature that facilitates identity verification and purity assessment in procurement and analytical workflows.

Analytical characterization Quality control Physical properties

Industrial Utility: Parent Compound as Validated Germicide Scaffold per JPS51131847 Patent

Japanese Patent JPS51131847, assigned to Permachem Asia Ltd., explicitly claims 2,2'-dithiobisbenzamide compounds as germicides suitable for industrial, agricultural, and cosmetic applications [1]. The patent describes a high-yield, short-duration process for preparing these compounds, underscoring their practical utility. Critically, the unsubstituted parent compound Benzamide, 2,2'-dithiobis- is the direct product of the disclosed synthetic route and serves as the foundational scaffold upon which all claimed germicidal derivatives are based. While N-substituted analogs (e.g., N-butylbenzamide) are noted for specific antiseptic applications, the parent compound itself is the primary synthetic target and the requisite intermediate for accessing those derivatives [2].

Industrial biocide Agricultural germicide Cosmetic preservative

Benzamide, 2,2'-dithiobis- (CAS 2527-57-3): Validated Procurement Scenarios Based on Differentiated Evidence


Antimycobacterial Drug Discovery: SAR Baseline and Synthetic Intermediate

In antitubercular drug discovery programs, Benzamide, 2,2'-dithiobis- serves as the essential unsubstituted reference scaffold. As demonstrated by Okachi et al., all active 2,2'-dithiobis(benzamide) derivatives are analogues of this parent compound [1]. Procurement of the parent compound enables medicinal chemists to establish the baseline activity of the ortho-disulfide benzamide core and to systematically evaluate the contribution of N-substituents to antimycobacterial potency and selectivity. It is also the required synthetic precursor for generating diverse derivative libraries.

HIV-1 Zinc Finger Inhibitor Research: Core Pharmacophore and Mechanistic Probe

For laboratories investigating HIV-1 nucleocapsid protein (NCp7) as a therapeutic target, Benzamide, 2,2'-dithiobis- provides the minimal pharmacophore required for zinc ejection activity [2]. Unlike substituted DIBA derivatives, the parent compound allows unambiguous assessment of the disulfide benzamide core's intrinsic ability to chemically modify zinc finger cysteine residues. It is the compound of choice for in vitro zinc ejection assays and for crystallographic or biophysical studies aimed at elucidating the molecular mechanism of NCp7 inhibition [3].

Analytical Reference Standard and Quality Control in Synthetic Chemistry

Owing to its well-defined and distinct melting point (241–242°C), Benzamide, 2,2'-dithiobis- is uniquely suited as an analytical reference standard for identity confirmation and purity assessment . In synthetic laboratories preparing DIBA derivatives, the parent compound's thermal signature provides a reliable benchmark for verifying the integrity of starting materials and for detecting unwanted N-substitution byproducts. This application is not readily fulfilled by N-alkyl or N-aryl analogs, whose melting points vary widely and unpredictably [4].

Industrial Biocide Formulation: Cost-Effective Germicide Scaffold

Based on Japanese Patent JPS51131847, Benzamide, 2,2'-dithiobis- and its derivatives are validated as germicides for industrial, agricultural, and cosmetic use [5]. The parent compound is the direct product of the patented high-yield synthetic process and represents the most economically accessible member of the DIBA class for industrial-scale applications. Formulators seeking a disulfide-based antimicrobial agent for water-based coatings, adhesives, or personal care products can procure the parent compound as a cost-effective active ingredient or as a precursor to N-butyl and other substituted antiseptic derivatives [6].

Technical Documentation Hub

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